molecular formula C9H5BrClN B1288641 5-Bromo-1-chloroisoquinoline CAS No. 34551-41-2

5-Bromo-1-chloroisoquinoline

Cat. No. B1288641
CAS RN: 34551-41-2
M. Wt: 242.5 g/mol
InChI Key: XUWFLTLTPVIRCV-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

To a 500 mL round-bottomed flask containing 1-chloroisoquinolin-5-amine (Step 2, 5.8 g, 32.5 mmol) in H2O (33 mL) and 40% HBr (14 mL) chilled to −50 C in an ice bath, was added a freshly prepared solution of (Sodium nitrate (2.47 g, 35.7 mmol) in 8 mL of H2O) drop-wise over 15 minutes. After the addition, the mixture was kept at 2° C., while stirred an additional 20 minutes. Then urea (0.192 g, 3.2 mmol) was added in order to decompose excess nitrate in the reaction mixture. After an additional 5 minutes of stirring the diazonium salt mixture was transferred into a dropping funnel. The diazonium salt was added drop-wise into a heated (70° C.) solution of Copper (1) Bromide (4.66 g, 32.5 mmol) in 40% HBr (30 mL)). After the addition, the mixture was heated to 80° C. for 1.5 hours. Then the mixture was allowed to cool to ambient temperature. The solid, which had formed in the reaction mixture, was collected by filtration. Then recrystallized from hot EtOAc and Hexanes, after drying, gave a brown crystalline solid, which was titled product (4.576 g; 18.9 mmol). MS (ESI pos. ion) m/z: 243 (M+H). Calc'd Exact Mass for C9H5BrCl: 242.5
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
catalyst
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.192 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7](N)[C:6]=2[CH:5]=[CH:4][N:3]=1.[N+]([O-])([O-])=O.[Na+].NC(N)=O.[N+]([O-])([O-])=O.[BrH:26]>O.[Cu]Br>[Br:26][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][N:3]=[C:2]2[Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Name
Quantity
4.66 g
Type
catalyst
Smiles
[Cu]Br
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=NC=CC=2C(=CC=CC12)N
Name
Quantity
14 mL
Type
reactant
Smiles
Br
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.47 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.192 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirred an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to −50 C in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was kept at 2° C.
CUSTOM
Type
CUSTOM
Details
was transferred into a dropping funnel
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solid, which had formed in the reaction mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Then recrystallized from hot EtOAc and Hexanes
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
gave a brown crystalline solid, which

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C2C=CN=C(C2=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.9 mmol
AMOUNT: MASS 4.576 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.